d(pT)10

Reverse Transcription AMV Reverse Transcriptase Primer Efficiency

d(pT)10 (CAS 115760-57-1) is the empirically validated 10‑nucleotide oligothymidylate primer for AMV reverse transcriptase and a critical intermediate‑length substrate for Klenow fragment exonuclease mechanism studies. Unlike shorter or longer analogues, its precise length delivers optimal template‑primer efficiency in poly(A)·oligo(dT) systems and defined kinetic benchmarks for length‑dependent hydrolysis. This defined homopolymer also serves as a monomer for custom ligation‑based DNA ladder synthesis. Ensure experimental reproducibility by selecting d(pT)10 to eliminate variability inherent in heterogeneous oligo(dT) mixtures.

Molecular Formula C13H16N2
Molecular Weight 0
CAS No. 115760-57-1
Cat. No. B1168224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named(pT)10
CAS115760-57-1
Molecular FormulaC13H16N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 nmol / 25 nmol / 100 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

d(pT)10 (CAS 115760-57-1): A Defined 10-mer Oligodeoxythymidine for Precision Enzymatic Studies


d(pT)10, with CAS number 115760-57-1, is a synthetic single-stranded DNA homopolymer composed of ten deoxythymidine monophosphate units [1]. This defined-length oligothymidylate serves as a critical substrate and primer in fundamental biochemistry, particularly for investigating the enzymatic mechanisms of DNA polymerases, reverse transcriptases, and exonucleases. Its precise 10-nucleotide length and homopolymeric nature provide a controlled system to dissect enzyme-template interactions, making it an essential research tool distinct from longer, heterogeneous DNA polymers or undefined mixtures [2].

Why d(pT)10 Cannot Be Replaced by Other Oligothymidylates or Generic Primers


Direct substitution of d(pT)10 with a shorter (e.g., d(pT)8) or longer (e.g., d(pT)16) oligothymidylate, or with a ribonucleotide analog (e.g., (pU)10), is not valid without quantitative validation. Experimental evidence demonstrates that both the length of the oligothymidylate and the nature of the sugar-phosphate backbone significantly and non-linearly alter critical enzymatic parameters [1]. Specifically, the hydrolytic efficiency and primer affinity for key enzymes like the Klenow fragment and AMV reverse transcriptase are exquisitely dependent on oligomer length and composition [2]. For instance, the rate of hydrolysis increases dramatically with length, but the presence of a template can invert this effect for longer oligomers [3]. Furthermore, replacing the deoxyribose backbone with a ribose backbone ((pU)10) can drastically impair primer function, making d(pT)10 the superior choice for specific template-enzyme systems [4].

Quantitative Differentiation of d(pT)10: Evidence-Based Comparator Data


Superior Primer Function of d(pT)10 Over (pU)10 in Reverse Transcription

In a direct head-to-head comparison, d(pT)10 was identified as a significantly better primer for AMV reverse transcriptase than its ribonucleotide counterpart, (pU)10. When used with a poly(A) template, the d(pT)10 primer formed the most efficient template-primer complex, whereas the (pU)10 primer formed the least efficient complex [1].

Reverse Transcription AMV Reverse Transcriptase Primer Efficiency

Distinct Exonuclease Hydrolysis Kinetics of d(pT)10 Compared to d(pC)10 and d(pA)10

A comparative kinetic study using the Klenow fragment's 3'-5'-exonuclease activity revealed that while d(pT)10, d(pC)10, and d(pA)19 all exhibit similar Km values, their hydrolysis velocities differ substantially. Specifically, the velocity of d(pC)10 hydrolysis was approximately 7.8-fold higher than that of d(pT)10 [1]. This indicates that d(pT)10 is a relatively poor substrate for this exonuclease compared to d(pC)10.

Exonuclease Assay Klenow Fragment Enzyme Kinetics

Template-Dependent Modulation of Exonuclease Activity: Divergent Behavior of d(pT)10 vs. d(pT)2-7

The presence of a poly(dA) template differentially regulates the hydrolysis of oligothymidylates by the Klenow fragment exonuclease. While the template raises the hydrolysis rate of short oligomers like d(pT)2-7 by 2- to 17-fold, it conversely lowers the hydrolysis efficiency of longer oligomers such as d(pT)8-16, a group that includes d(pT)10 [1].

Template-Dependent Activity Klenow Fragment Enzyme Regulation

Unique Utility of d(pT)10 in Generating Defined High Molecular Weight Poly(dT) Ladders

d(pT)10 serves as a specific building block for the enzymatic synthesis of a discrete ladder of oligomers with the general formula d(pT)10·n (where n = 2 to 20) [1]. This reaction, catalyzed by T4 polynucleotide ligase on a poly(dA) template, is highly specific to the d(pT)10 monomer length; other length oligomers would yield different spacing or efficiency. The resulting oligomers can be resolved on 8% or 12% polyacrylamide gels, providing a unique set of defined molecular weight markers.

Enzymatic Ligation Molecular Weight Marker Polyacrylamide Gel Electrophoresis

Benchmarking d(pT)10 as a Template for Short Oligomer Hydrolysis Activation

d(pT)10 is capable of acting as a template to activate the hydrolysis of shorter oligomers like d(pT)2 by the Klenow fragment's exonuclease center. Under identical conditions, d(pT)8, d(pT)10, and d(pT)16 were all shown to activate d(pT)2 hydrolysis, indicating a functional class behavior for longer oligothymidylates [1].

Template Activity Klenow Fragment Activation Assay

Strategic Application Scenarios for d(pT)10 in Research and Assay Development


Optimized Reverse Transcription Priming from Polyadenylated RNA

For researchers synthesizing cDNA from eukaryotic mRNA, d(pT)10 is the empirically validated primer of choice for AMV reverse transcriptase. Direct comparative studies confirm that the poly(A)·d(pT)10 complex is the most efficient template-primer combination [1]. Substitution with a ribonucleotide primer like (pU)10 would compromise yield and sensitivity, as it forms the least efficient complex [1]. Procurement of d(pT)10 ensures optimal initiation of reverse transcription in this widely used molecular biology workflow.

Precise Kinetic Analysis of Klenow Fragment Exonuclease Activity

Investigators studying the 3'-5'-exonuclease function of the Klenow fragment require well-defined substrates to dissect mechanism. d(pT)10 provides a valuable intermediate-length comparator. Its hydrolysis velocity is approximately 7.8-fold slower than d(pC)10 [2], and its activity is modulated oppositely by a poly(dA) template compared to shorter oligothymidylates like d(pT)2-7 [2]. These distinct quantitative and qualitative behaviors make d(pT)10 essential for experiments designed to map the enzyme's length- and sequence-dependent activity.

Generation of Custom Poly(dT) Molecular Weight Ladders

Laboratories requiring non-commercial, discrete molecular weight markers for gel electrophoresis can utilize d(pT)10 as a monomer to enzymatically synthesize a defined ladder of d(pT)10·n oligomers (n=2 to 20) using T4 polynucleotide ligase [3]. This application leverages the specific length of d(pT)10 to produce a unique spacing pattern. This approach is not feasible with a random mixture of oligo(dT) lengths or a monomer of a different size, making d(pT)10 a specialized reagent for custom marker preparation.

Template-Dependent Regulation Studies with DNA Polymerases

For biochemical studies exploring how a DNA template allosterically regulates a polymerase's exonuclease or polymerase domains, d(pT)10 offers a defined and characterized tool. Its behavior as both a substrate and a template for the Klenow fragment has been documented [2]. The knowledge that its hydrolysis is downregulated on a poly(dA) template, in contrast to the upregulation seen with shorter oligomers [2], allows researchers to use d(pT)10 as a key control to probe the structural basis for this functional switch.

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